N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl group and a pyrrolidinyl benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiproliferative potency against various carcinoma cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to promote apoptosis .
Biochemical Pathways
Related compounds have been associated with antiangiogenic effects and promotion of apoptosis .
Result of Action
Similar compounds have shown to exhibit excellent antiproliferative potency with a significant ic 50 value against various carcinoma cell lines .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves the condensation of 2-(1H-benzo[d]imidazol-2-yl)aniline with aromatic acid chlorides in the presence of a base such as pyridine . The reaction proceeds through the formation of an amide bond, facilitated by the nucleophilic attack of the amine group on the acid chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Scientific Research Applications
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)aniline: A precursor in the synthesis of the target compound.
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: A structurally similar compound with different substituents.
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives: Compounds with similar benzimidazole structures and potential antitumor activity.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-13-14-22(30)28(21)16-11-9-15(10-12-16)24(31)27-18-6-2-1-5-17(18)23-25-19-7-3-4-8-20(19)26-23/h1-12H,13-14H2,(H,25,26)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIZYHSMILSQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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